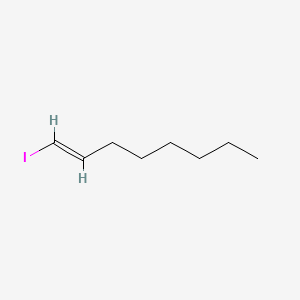

trans-1-Iodo-1-octene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-iodooct-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZDDNSUIVLYIN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315057 | |

| Record name | (1E)-1-Iodo-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42599-17-7 | |

| Record name | (1E)-1-Iodo-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42599-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-1-Iodo-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-Iodo-1-octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Stereoselective Synthesis of Trans 1 Iodo 1 Octene

Alkyne Hydroelementation and Subsequent Halogenation Strategies

A primary approach to forming trans-1-iodo-1-octene involves the hydroelementation of 1-octyne (B150090), where a hydrogen and a metallic or metalloid species are added across the carbon-carbon triple bond. This is followed by a halogenation step that replaces the metallic component with iodine, typically with retention of configuration.

Synthesis via Hydroalumination of Terminal Alkynes Followed by Iodination

The hydroalumination of terminal alkynes, such as 1-octyne, with diisobutylaluminium hydride (DIBAL-H) is a well-established method for producing trans-alkenylalanes. redalyc.orgscielo.org.bo This reaction proceeds through a cis-addition of the hydrogen and aluminum across the alkyne, resulting in the aluminum being attached to the terminal carbon. Subsequent treatment of this intermediate with molecular iodine (I₂) leads to the stereospecific replacement of the aluminum group with an iodine atom, yielding this compound with high stereoselectivity. redalyc.orgscielo.org.bo This one-pot, two-step process is often favored for its high yields and isomeric purity. sci-hub.se

Derivations from E-Alkenylboronic Acids Through Iodination

An alternative pathway involves the hydroboration of 1-octyne. The use of catecholborane, followed by hydrolysis, yields the corresponding (E)-alkenylboronic acid. redalyc.orgscielo.org.bo The treatment of this boronic acid with iodine in the presence of a base, such as sodium hydroxide, results in the formation of this compound. redalyc.orgscielo.org.bo This reaction proceeds with retention of the double bond's configuration. redalyc.org This method provides a valuable alternative to hydroalumination, especially when functional groups sensitive to aluminum hydrides are present.

Utilisation of Alkenylzirconocene Chlorides as Precursors to (E)-1-Iodo-1-octene

Hydrozirconation of 1-octyne using zirconocene (B1252598) hydrochloride (Schwartz's reagent) offers another efficient and highly stereoselective route. researchgate.net The reaction involves a syn-addition of the hydrogen and zirconium across the triple bond to form an (E)-alkenylzirconocene chloride intermediate. researchgate.net13.235.221 This intermediate is then treated with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine, to afford (E)-1-iodo-1-octene with excellent stereopurity. soton.ac.uk

Optimization of Reaction Conditions for High Stereoisomeric Purity

Achieving a high degree of stereoisomeric purity is critical. The optimization of reaction parameters such as solvent, temperature, and reagent choice is essential to minimize the formation of the cis-isomer and other byproducts.

For the hydroalumination-iodination route, the reaction is typically carried out in a hydrocarbon solvent like heptane. sci-hub.se Maintaining a low temperature during the addition of reagents helps to ensure high stereoselectivity. sci-hub.se

In the hydroboration-iodination sequence, the choice of borane (B79455) is crucial. The subsequent iodination step requires careful control of the basic conditions to ensure the retention of stereochemistry. redalyc.orgscielo.org.bo For instance, the reaction of 1-octyne to form (Z)-1-bromo-1-octene can achieve 99% stereoselectivity. redalyc.orgscielo.org.bo

The hydrozirconation method is known for its high stereoselectivity, often yielding the trans-isomer in greater than 99% purity. The reaction is generally clean, and the conditions are mild.

| Methodology | Precursor Alkyne | Key Reagent | Intermediate | Iodinating Agent | Stereoisomeric Purity (trans) |

| Hydroalumination-Iodination | 1-Octyne | Diisobutylaluminium hydride (DIBAL-H) | (E)-1-Octenylalane | Iodine (I₂) | High |

| Hydroboration-Iodination | 1-Octyne | Catecholborane / NaOH | (E)-1-Octenylboronic acid | Iodine (I₂) | High |

| Hydrozirconation-Iodination | 1-Octyne | Zirconocene hydrochloride (Cp₂ZrHCl) | (E)-1-Octenylzirconocene chloride | N-Iodosuccinimide (NIS) or I₂ | >99% |

Advanced Reactivity and Mechanistic Investigations of Trans 1 Iodo 1 Octene

Cross-Coupling Reactions Involving trans-1-Iodo-1-octene

Nickel-Catalyzed Photoredox Cross-Electrophile Coupling Reactions

A significant application of this compound is in nickel-catalyzed photoredox cross-electrophile coupling reactions. These reactions provide a mild and modular approach to constructing C-C bonds, particularly for the synthesis of medicinally relevant scaffolds. nih.gov

A photo-assisted nickel-catalyzed reductive cross-coupling has been developed between tosyl-protected aliphatic aziridines and various (hetero)aryl iodides, including this compound, to produce β-phenethylamine derivatives. nih.govnih.gov This method is notable for its use of an inexpensive organic photocatalyst and the absence of stoichiometric heterogeneous reductants. nih.govucla.edu The reaction demonstrates broad applicability and has been successful in the activation of cyclic aziridines, which was previously a challenge. nih.govacs.org

The reaction conditions typically involve a nickel catalyst, such as NiBr₂•DME, a bipyridine ligand like 4,4'-di-tert-butylbipyridine (dtbbpy), and a photocatalyst, for instance, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), with an amine like triethylamine (B128534) (Et₃N) serving as the reductant. nih.govucla.edu This protocol has been shown to be effective for the coupling of this compound, highlighting its utility as a competent coupling partner in these transformations. acs.org

Mechanistic investigations suggest that the reaction proceeds via a pathway distinct from traditional transition metal-catalyzed methods that rely on oxidative C-N bond activation. nih.govmdpi.com A key step in the proposed catalytic cycle is the nucleophilic ring-opening of the aziridine (B145994) by iodide. nih.gov This iodide is generated in situ and reacts with the aziridine to form a β-iodoamine, which then serves as the active electrophile in the nickel-catalyzed cross-coupling. nih.govacs.org

The proposed catalytic cycle begins with the oxidative addition of the aryl iodide to a Ni(0) species. nih.gov Concurrently, the aziridine undergoes ring-opening by the iodide to form the β-iodoamine. nih.gov This iodoamine can then generate a carbon-centered radical intermediate through either single-electron transfer (SET) or halogen atom abstraction (HAA). nih.govucla.edu This radical is subsequently trapped by the Ni(I)-Ar species to form a Ni(III) intermediate, which then undergoes reductive elimination to yield the final product. nih.gov

Experimental evidence supporting this mechanism includes the successful coupling of a pre-synthesized β-iodoamine in place of the aziridine, which yielded the desired product. nih.govacs.org This finding strongly indicates that the iodoamine is a viable intermediate in the reaction pathway. nih.gov

The substitution pattern on the aziridine ring can influence the reactivity and regioselectivity of the cross-coupling reaction. While the primary focus of the available research is on the coupling of various aryl iodides with specific aziridines, the methodology has been shown to be general for both aromatic and aliphatic aziridines. nih.gov For instance, the cross-coupling with styrenyl aziridine resulted in a mixture of branched and linear isomers. nih.gov

Furthermore, the photocatalytic approach has enabled the use of N-Boc protected aziridines, which were previously unsuccessful in nickel-catalyzed cross-coupling reactions that relied on oxidative addition of the nickel to the aziridine. acs.orgmdpi.com This highlights the versatility of the photoredox-mediated mechanism. acs.org The ability to accommodate different substitution patterns and protecting groups on the aziridine expands the synthetic utility of this cross-coupling reaction with this compound and other aryl iodides. acs.orgmdpi.com

Mechanistic Probes: Nucleophilic Iodide Ring Opening and Carbon-Centered Radical Intermediates

Palladium-Catalyzed Aminocarbonylation Reactions

This compound is also a substrate in palladium-catalyzed aminocarbonylation reactions, a powerful method for the synthesis of amides. nih.govmdpi.com These reactions involve the introduction of a carbonyl group and an amine in a single step.

The aminocarbonylation of various iodoalkenes, including this compound, has been successfully carried out using tropane-based N-nucleophiles such as nortropinone and nortropine (B26686). nih.govnih.gov These reactions are typically catalyzed by a Pd(0) complex, generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). nih.govresearchgate.net

The reaction of this compound with these tropane-based amines proceeds selectively to form the corresponding N-acylnortropane derivatives in good yields. nih.govresearchgate.net This provides a novel synthetic route to these biologically relevant molecules. nih.govnih.govdntb.gov.ua The reaction conditions are generally mild, often conducted under atmospheric pressure of carbon monoxide. nih.gov

The table below summarizes the results of the palladium-catalyzed aminocarbonylation of this compound with tropane-based nucleophiles.

| Substrate | Nucleophile | Catalyst System | Product | Yield | Reference |

| This compound | Nortropinone | Pd(OAc)₂ / 2 PPh₃ | N-((E)-oct-1-enoyl)-8-azabicyclo[3.2.1]octan-3-one | 86% | nih.gov |

| This compound | Nortropine | Pd(OAc)₂ / 2 PPh₃ | (3α-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)((E)-oct-1-en-1-yl)methanone | 83% | nih.gov |

Ligand Effects in Palladium Catalysis: PPh3 versus Xantphos

In palladium-catalyzed aminocarbonylation reactions, the choice of phosphine ligand can significantly influence the reaction's efficiency and selectivity. When this compound is reacted with nortropane-based nucleophiles, the use of a Pd(OAc)₂/2 PPh₃ in situ catalyst system has proven effective for the selective synthesis of the corresponding amide. nih.gov For instance, the reaction of this compound with nortropinone and nortropine in the presence of this catalyst system proceeds to completion, affording the desired N-acylnortropane derivatives in good yields. nih.govresearchgate.net

Specifically, the aminocarbonylation of this compound with nortropinone reached 100% conversion in 4 hours, yielding the product in 81% isolated yield. researchgate.net With nortropine as the nucleophile, the reaction was complete in just 1 hour, providing the corresponding amide in 65% yield. researchgate.net These reactions highlight the utility of triphenylphosphine (PPh₃) as a ligand in promoting the efficient coupling of iodoalkenes with these specific amine nucleophiles. nih.gov

In contrast, for reactions involving iodoarenes, the monodentate PPh₃ ligand can be less effective, leading to incomplete conversions or the formation of side products. nih.gov In such cases, the use of a bidentate ligand like Xantphos becomes necessary to achieve high selectivity and conversion. nih.gov For example, the aminocarbonylation of iodobenzene (B50100) with nortropine showed only partial conversion with PPh₃, whereas the use of Xantphos resulted in complete conversion to the desired amide. nih.gov This difference in reactivity underscores the importance of the ligand's steric and electronic properties in stabilizing the palladium intermediates and facilitating the desired catalytic cycle. While PPh₃ is sufficient for the aminocarbonylation of this compound, the greater complexity of aryl halide activation often necessitates the use of more sophisticated ligands like Xantphos to control the reaction outcome. nih.gov

Mechanistic Considerations of Acyl-Amide-Palladium(II) Complex Reductive Elimination

The final step in the catalytic cycle of palladium-catalyzed aminocarbonylation is the reductive elimination from an acyl-amide-palladium(II) complex, which forms the desired amide product and regenerates the active Pd(0) catalyst. The facility of this step is influenced by several factors, including the nature of the ligands on the palladium center and the structure of the acyl and amide groups.

In the context of the aminocarbonylation of this compound with nortropane-based amines, the reductive elimination step is a crucial product-forming event. nih.gov The geometry of the palladium complex plays a significant role; for reductive elimination to occur, the acyl and amide groups must be in a cis orientation to each other in the square-planar Pd(II) complex. acs.org Bidentate phosphine ligands with a large "bite angle" (the P-Pd-P angle) can enforce this cis geometry, thereby increasing the rate of reductive elimination. acs.org This is a key reason why ligands like Xantphos can be more effective than PPh₃ in certain systems, as they promote the necessary geometry for efficient product formation. nih.govacs.org

The structure of the amine nucleophile also impacts the reactivity of the acyl-amide-palladium(II) intermediate. nih.gov For example, the differing reactivity observed between nortropinone and nortropine in these reactions can be attributed to steric factors arising from their distinct conformations. nih.govresearchgate.net These steric differences can affect both the initial formation of the Pd-amide intermediate and the subsequent reductive elimination step. nih.gov

Negishi Coupling Reactions for Conjugated Diene and Triene Synthesis

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org this compound is a key substrate in these reactions for the synthesis of stereochemically defined conjugated dienes and trienes.

Formation of Octenylzinc Intermediates and Stereoselectivity in Coupling

A crucial aspect of the Negishi coupling is the generation of the organozinc reagent. For instance, (Z)-1-octenylzinc bromide can be generated in situ by treating (Z)-1-iodo-1-octene with two equivalents of t-butyllithium followed by the addition of zinc bromide. pnas.org This intermediate can then be coupled with various electrophiles. High stereoselectivity is often observed in these reactions, with the geometry of the starting iodoalkene being retained in the product. For example, the coupling of in situ generated (Z)-1-octenylzinc bromide with ethyl (2E,4Z)-5-iodo-2,4-pentadienoate, catalyzed by a palladium complex, proceeds with ≥98% stereoselectivity to yield the corresponding (2E,4Z,6Z)-trienoate. pnas.org

Coupling with Ethynylzinc Bromide for Alkyne-Alkene Derivatives

This compound can be effectively coupled with ethynylzinc bromide in a palladium-catalyzed Negishi reaction to produce conjugated enynes. This reaction, conducted in THF at room temperature, yields (E)-3-decen-1-yne with ≥98% isomeric purity in 88% yield. pnas.org This demonstrates the high efficiency and stereoretention of the coupling process. The resulting enyne is a versatile intermediate that can be further elaborated, for instance, through hydrozirconation followed by another Negishi coupling to access more complex conjugated systems like all-(E)-trideca-2,4,6-trienoate. pnas.org

Stereospecificity in Palladium-Catalyzed Cross-Couplings

A hallmark of palladium-catalyzed cross-coupling reactions, including the Negishi coupling, is their high degree of stereospecificity. nih.govscispace.com When using alkenyl halides like this compound, the configuration of the double bond is generally retained throughout the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. acs.orguwindsor.ca The palladium-catalyzed reaction of (E)-1-alkenylalanes with (E)-1-alkenyl iodides, for example, was found to be superior to nickel-catalyzed versions, retaining the stereochemistry to ≥97%. nobelprize.org This high fidelity is crucial for the synthesis of complex molecules where precise control of alkene geometry is required. However, it has been noted that in some cases, particularly with (Z)-alkenyl halides, the choice of ligand can influence the stereochemical outcome, and certain ligands can cause isomerization. nih.gov

Sonogashira Reaction Utilizing Bisgermylene Stabilized Nickel Complexes

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by palladium complexes with a copper co-catalyst. wikipedia.org However, research into alternative catalytic systems is ongoing. One such development is the use of nickel catalysts stabilized by novel ligands. A bisgermylene stabilized nickel complex has been reported to be an effective catalyst for the Sonogashira reaction of (E)-1-iodo-1-octene with phenylacetylene. chemrxiv.org This represents an interesting application of main group element ligands in transition metal catalysis and offers an alternative to traditional palladium-based systems. Nickel catalysis for Sonogashira couplings is an expanding field, with protocols being developed for the coupling of terminal alkynes with aryl iodides and bromides, often without the need for a co-catalyst. nih.govnih.gov

Data Tables

Table 1: Negishi Coupling of this compound with Ethynylzinc Bromide

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Stereoselectivity | Reference |

| This compound | Ethynylzinc Bromide | Pd(0) | (E)-3-decen-1-yne | 88% | ≥98% | pnas.org |

Table 2: Aminocarbonylation of trans-1-Iodo-1-octene

| Substrate | Nucleophile | Catalyst System | Time (h) | Conversion | Isolated Yield | Reference |

| This compound | Nortropinone | Pd(OAc)₂ / 2 PPh₃ | 4 | 100% | 81% | researchgate.net |

| This compound | Nortropine | Pd(OAc)₂ / 2 PPh₃ | 1 | 100% | 65% | researchgate.net |

Nucleophilic Substitution Reactions of the Vinylic Iodide Moiety

The vinylic iodide moiety in this compound is generally resistant to classical nucleophilic substitution reactions (SN1 and SN2). The SN1 pathway is disfavored due to the instability of the resulting vinylic carbocation, while the SN2 pathway is hindered by the steric repulsion from the alkyl chain and the increased electron density of the double bond. nih.gov However, under palladium catalysis, the reactivity of the vinylic iodide is significantly enhanced, enabling a variety of cross-coupling reactions which are mechanistically related to nucleophilic substitution.

A notable example is the aminocarbonylation of this compound. nih.gov In a study, this compound was successfully reacted with nortropinone, a tropane-based nucleophile, in the presence of a palladium acetate (B1210297) catalyst and triphenylphosphine as a ligand. nih.gov The reaction, carried out under a carbon monoxide atmosphere, yielded the corresponding α,β-unsaturated amide, (1R,5S)-8-((E)-non-2-enoyl)-8-azabicyclo[3.2.1]octan-3-one, with a high yield of 81%. nih.govorganic-chemistry.org This transformation highlights the utility of palladium catalysis to overcome the inherent low reactivity of the vinylic iodide towards nucleophilic attack. nih.gov

The following table summarizes the palladium-catalyzed nucleophilic substitution of this compound with nortropinone.

| Nucleophile | Catalyst System | Solvent | Temperature (°C) | Pressure (CO) | Product | Yield (%) |

| Nortropinone | Pd(OAc)₂ / 2 PPh₃ | DMF / Et₃N | 50 | 1 bar | (1R,5S)-8-((E)-non-2-enoyl)-8-azabicyclo[3.2.1]octan-3-one | 81 |

Beyond aminocarbonylation, the vinylic iodide of this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki reactions. sci-hub.seorganic-chemistry.orgwikipedia.org These reactions proceed via a catalytic cycle involving oxidative addition of the vinylic iodide to a Pd(0) species, followed by transmetalation (in Suzuki and Sonogashira with a copper co-catalyst) or migratory insertion (in Heck) and reductive elimination to afford the final product. organic-chemistry.orgwikipedia.orgwikipedia.org The stereochemistry of the double bond is generally retained in these transformations. wikipedia.org

Formation of Organometallic Reagents from this compound

Zinc Insertion Reactions: Stereochemical Outcomes

The direct insertion of metallic zinc into the carbon-iodine bond of this compound provides a route to the corresponding organozinc reagent, (E)-oct-1-en-1-ylzinc iodide. However, this reaction is known to be challenging and often requires forcing conditions, such as high temperatures and the use of polar aprotic solvents like dimethylformamide (DMF). thieme-connect.de

A critical aspect of this transformation is the stereochemical outcome. Research has shown that the direct insertion of zinc dust into pure (E)-1-iodo-1-octene is not stereospecific and leads to a mixture of (E) and (Z) isomers of the resulting octenylzinc iodide. thieme-connect.de This loss of stereochemistry is a significant consideration for synthetic applications where the configuration of the double bond is crucial. The mechanism is believed to involve radical intermediates, which can undergo isomerization before or during the formation of the organozinc species. acs.org

The table below presents the stereochemical outcome of the zinc insertion into this compound under specific reported conditions.

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | E/Z Ratio |

| (E)-1-Iodo-1-octene | Zinc dust | DMF | 70 | 14 | (E/Z)-Oct-1-en-1-ylzinc iodide | 1.5:1 |

The lack of stereospecificity in the direct zinc insertion into non-activated vinylic iodides like this compound has led to the development of alternative methods to prepare stereodefined alkenylzinc reagents. nih.gov These methods often involve transmetalation from other stereodefined organometallic precursors.

Catalysis and Catalyst Design in Trans 1 Iodo 1 Octene Transformations

Homogeneous Catalysis for trans-1-Iodo-1-octene Reactivity

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. For this compound, nickel-, palladium-, and copper-based catalysts are particularly prominent.

Nickel-Based Catalytic Systems

Nickel catalysts are valued for their ability to activate the C–I bond of vinyl iodides for cross-coupling reactions. acs.org These systems are often used in reductive coupling processes and can promote reactions that are challenging for other metals. For instance, nickel-catalyzed reactions can form cyclic enol ethers from vinyl iodides that have alcohol groups. nih.gov Mechanistic studies suggest that these reactions can proceed through a Ni(II)/Ni(0) redox cycle, involving a two-electron oxidative addition of the vinyl iodide to the nickel center. nih.gov

In a notable application, a dual photoredox and nickel catalysis system was developed for the decarboxylative cross-coupling of carboxylic acids with (E)-1-iodo-1-octene. nih.govacs.org This method allows for the formation of a C(sp³)–C(sp²) bond under mild, visible-light-promoted conditions. nih.gov The reaction of tetrahydrofuran-2-carboxylic acid with (E)-1-iodo-1-octene in the presence of a photocatalyst, a nickel catalyst (NiCl₂·glyme), a ligand, and a base, yielded the desired allylic ether product in high yield. nih.govacs.org

Table 1: Nickel-Catalyzed Decarboxylative Coupling of (E)-1-Iodo-1-octene nih.govacs.org

| Carboxylic Acid | Catalyst System | Base | Yield |

|---|

This synergistic approach highlights the power of combining different catalytic modes to achieve novel transformations. nih.gov

Palladium-Based Catalytic Systems

Palladium is arguably the most widely used metal for cross-coupling reactions involving vinyl halides. wikipedia.orgacs.orglibretexts.org The reactivity of vinyl halides in palladium-catalyzed reactions follows the order I > Br > Cl, making this compound a highly reactive substrate. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples organoboranes with organic halides and is a powerful tool for forming C-C bonds. libretexts.org The general mechanism involves oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with the organoborane in the presence of a base, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) species in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed, often requiring specific ligands or reaction conditions to proceed efficiently. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While widely applicable, its use with this compound is a fundamental transformation.

Stille Reaction: The Stille reaction couples organotin compounds with various organic electrophiles, including vinyl iodides. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, PPh₃ | Na₂CO₃ | High |

Note: The yields are generalized from typical reaction outcomes. Specific conditions can significantly influence the result. researchgate.netresearchgate.net

Copper(I) Catalysis in Related Halogenation and Coupling Reactions

Copper(I) catalysts are effective for a range of transformations, including the coupling of vinyl iodides and halide exchange reactions. wikipedia.orgorganic-chemistry.orgfrontiersin.orgorganic-chemistry.orgcore.ac.uk The Finkelstein-type halide exchange, where a vinyl bromide is converted to a more reactive vinyl iodide, can be achieved stereospecifically using a copper(I) catalyst under mild conditions. organic-chemistry.orgorganic-chemistry.org This is particularly useful for preparing substrates like this compound from the corresponding bromide. wikipedia.orgfrontiersin.orgorganic-chemistry.org

Copper(I) iodide is also a crucial co-catalyst in the traditional Sonogashira coupling, where it is believed to form a copper acetylide intermediate that then undergoes transmetalation with the palladium center. libretexts.orgmdpi.com Visible-light-promoted, copper-catalyzed Ullmann-type C-N, C-S, and C-O bond-forming reactions have also been developed, showcasing the versatility of copper in photochemistry. scispace.com

Role of Ligands (e.g., Phosphines, N-heterocyclic Carbenes) in Catalytic Performance

Ligands are critical components of catalytic systems, as they modulate the stability, reactivity, and selectivity of the metal center. acs.orgsigmaaldrich.comtcichemicals.com

Phosphine (B1218219) Ligands: Phosphines are the most common class of ligands in cross-coupling chemistry. sigmaaldrich.comtcichemicals.com Their electronic and steric properties can be fine-tuned to optimize catalytic performance. sigmaaldrich.comtcichemicals.com Electron-rich and bulky phosphines, such as trialkylphosphines, can enhance the rates of both oxidative addition and reductive elimination, which are key steps in many catalytic cycles. tcichemicals.com For palladium-catalyzed reactions, ligands like triphenylphosphine (B44618) (PPh₃) and bulky biarylphosphines (e.g., Buchwald ligands) are frequently employed. sigmaaldrich.comnih.gov

N-heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. acs.orgorganic-chemistry.orgrsc.org They are strong σ-donors and can form very stable complexes with transition metals. acs.orgrsc.org In nickel catalysis, NHC ligands have been shown to be effective in Heck reactions and hydroalkenylation processes. rsc.org For palladium-catalyzed Sonogashira reactions, NHC-based catalysts have been developed that can facilitate the coupling of challenging substrates, including unactivated alkyl halides. mdpi.comorganic-chemistry.org

The choice of ligand can dramatically influence the outcome of a reaction, affecting yield, selectivity, and catalyst turnover number. nih.govacs.org

Photoredox Catalysis and Visible Light Activation in Reactions Involving this compound

Photoredox catalysis utilizes visible light to drive chemical reactions by generating highly reactive radical intermediates. chinesechemsoc.orgacs.orgmdpi.com This approach offers a sustainable alternative to traditional methods that may require harsh conditions. acs.org

Vinyl halides, including this compound, can be activated by visible light in the presence of a suitable photocatalyst. acs.org This can lead to the formation of a vinyl radical, which can then participate in various C-C and C-heteroatom bond-forming reactions. acs.org

As mentioned earlier, a dual catalytic system combining a photoredox catalyst with a nickel catalyst has been successfully applied to the coupling of (E)-1-iodo-1-octene with carboxylic acids. nih.govacs.org The photocatalyst absorbs light and initiates a single-electron transfer process, ultimately leading to the generation of a radical species from the carboxylic acid. nih.govacs.org This radical is then intercepted by a nickel complex that has undergone oxidative addition with the vinyl iodide. nih.govacs.org

Furthermore, visible light has been used to promote atom transfer radical addition (ATRA) reactions, where a radical adds to an unsaturated bond, followed by the transfer of an atom (like iodine) to propagate a radical chain. scispace.comchinesechemsoc.orguni-regensburg.de While direct examples with this compound are specific, the principles apply broadly to vinyl iodides. chinesechemsoc.org

Mechanistic Studies of Catalyst Turnover and Deactivation in Reactions of this compound

Understanding the catalytic cycle and potential deactivation pathways is crucial for designing more efficient and robust catalysts.

Catalyst Turnover: For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a Pd(0)/Pd(II) cycle. libretexts.org The key steps are:

Oxidative Addition: The vinyl iodide adds to the Pd(0) center to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from a second reagent (e.g., an organoborane or organotin) is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

In nickel-catalyzed systems, similar Ni(0)/Ni(II) cycles are common. nih.gov However, Ni(I) and Ni(III) intermediates have also been implicated in certain cross-coupling reactions, particularly in photoredox catalysis. nih.govacs.orgresearchgate.net

Catalyst Deactivation: Catalyst deactivation can occur through several pathways, leading to a decrease in catalytic activity. nih.govresearchgate.netacs.org In palladium-catalyzed reactions, the formation of unreactive palladium black or insoluble Pd(II) species can be a major issue. nih.gov For example, in reactions involving iodide sources, the formation of unreactive PdI₂ can deactivate the catalyst. nih.gov

In reactions involving phosphine ligands, P-C bond cleavage can sometimes occur, leading to undesired side products and catalyst decomposition. nih.gov For palladium-catalyzed cyanation reactions, excess cyanide can poison the catalyst by forming stable, inactive palladium-cyanide complexes. acs.org While not directly involving this compound, these studies highlight general deactivation pathways that are relevant to its transformations.

Spectroscopic Characterization Techniques Applied to Trans 1 Iodo 1 Octene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of trans-1-iodo-1-octene derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereoisomeric Analysis and Yield Determination

¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the double bond in 1-iodo-1-octene. The coupling constant (³J) between the vinylic protons is diagnostic of the geometric isomer. For trans isomers, the coupling constant is typically in the range of 11–18 Hz, while cis isomers exhibit smaller coupling constants (6–14 Hz). qd-latam.com This significant difference allows for the unambiguous assignment of the trans configuration.

In addition to stereoisomeric analysis, ¹H NMR is frequently employed to determine reaction yields. nih.gov By integrating the signals of the product and a known internal standard, the quantity of the formed this compound derivative can be accurately calculated. rsc.org This method is particularly useful for monitoring reaction progress and optimizing conditions. qd-latam.comnih.gov For instance, in the synthesis of (1R,5S)-8-((E)-non-2-enoyl)-8-azabicyclo[3.2.1]octan-3-one, which involves a derivative of this compound, ¹H NMR was used to characterize the product. nih.gov

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic Proton (α to I) | 6.08–6.02 | m | - |

| Vinylic Proton (β to I) | 7.11–7.07 | m | - |

| N-CH | 4.78 | br s | - |

| CH-C(CH₃)₃ | 2.51 | m | - |

| C(O)-CHₐHₑ | 2.42 | d | 16 |

Data derived from the synthesis of (1R,5S)-8-(4-(tert-Butyl)cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound and its derivatives. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for detailed structural assignments. libretexts.org The presence of the electronegative iodine atom causes a downfield shift for the carbon atom to which it is attached (C1). organicchemistrydata.orgdocbrown.info

The signals for the sp² hybridized carbons of the double bond are typically found in the region of 110-150 ppm. bhu.ac.in The specific chemical shifts can help to confirm the structure of the molecule. For example, in a study involving the aminocarbonylation of this compound, the resulting product, (1R,5S)-8-((E)-non-2-enoyl)-8-azabicyclo[3.2.1]octan-3-one, was characterized by ¹³C NMR, which showed characteristic peaks for the carbonyl group and the vinylic carbons. nih.gov

Table 2: ¹³C NMR Chemical Shifts for a Derivative of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 207.7 |

| Amide C=O | 170.9/170.1 |

| C=CH | 140.9/134.3 |

| C=CH | 129.9/129.8 |

| N-CH | 55.3 (br s, 2 C) |

| CH-CHₐHₑ | 49.5 (br s, 2 C) |

| CH-C(CH₃)₃ | 43.5/43.2 |

Data corresponds to (1R,5S)-8-(4-(tert-Butyl)cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

Fragmentation patterns observed in the mass spectrum offer valuable structural information. uni-saarland.delibretexts.org The fragmentation of the molecular ion can reveal the presence of specific functional groups and the connectivity of the carbon skeleton. For instance, the mass spectrum of (1R,5S)-8-(4-(tert-butyl)cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one showed a molecular ion peak at m/z 289, confirming its molecular weight, along with other fragment ions that supported the proposed structure. nih.gov

Chromatographic Methods (e.g., Gas Chromatography–Mass Spectrometry (GC-MS)) for Purity and Conversion Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for assessing the purity of this compound and monitoring the progress of reactions involving this compound. uninsubria.it GC separates the components of a mixture, and the mass spectrometer provides identification of each component. walshmedicalmedia.com

This technique is particularly useful for determining the conversion of starting materials and the formation of products. nih.gov For example, in the aminocarbonylation of iodoalkenes, GC-MS was used to determine the conversion of the starting materials and to identify the products formed. nih.gov The purity of commercially available this compound is often specified as ≥95.0% as determined by GC. alkalisci.com

Theoretical and Computational Investigations of Trans 1 Iodo 1 Octene Reactivity

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for mapping out the potential energy surfaces of chemical reactions. wiley-vch.de These calculations allow for the detailed study of reaction pathways, including the identification of reactants, products, intermediates, and transition states. nih.gov

A key area where these calculations provide insight is in understanding the mechanisms of reactions involving vinyl iodides like trans-1-iodo-1-octene. For instance, in iodine-catalyzed cis/trans isomerization of alkenes, computational studies have been used to investigate the detailed three-step reaction path. uregina.ca This mechanism involves the initial addition of an iodine atom to the alkene double bond to form an iodoalkyl radical intermediate, followed by internal rotation around the carbon-carbon single bond, and subsequent elimination of the iodine atom to yield the isomerized alkene. uregina.ca

| Alkene | Iodo Intermediate Stability (kJ mol⁻¹) | Internal Rotation Barrier (kJ mol⁻¹) |

|---|---|---|

| cis-2-Butene | -6.7 | 36.0 |

| cis-Stilbene | Not stable | 23.8 |

| cis-4-Octene | -4.2 | 41.8 |

This table illustrates the type of energetic data obtained from quantum chemical calculations for reactions analogous to those that this compound could undergo. Data is sourced from a study on various 1,2-disubstituted alkenes. uregina.ca

For this compound, quantum chemical calculations can be similarly applied to model its participation in various reactions, such as palladium-catalyzed coupling reactions or additions across the double bond. These calculations would provide critical data on the reaction energetics, helping to determine the feasibility of a proposed mechanism and identify the most likely reaction pathway.

Computational Modeling of Transition States in Coupling Reactions

Transition states are fleeting, high-energy structures that exist for zero lifetime and cannot be observed directly by experiment. wiley-vch.de Computational modeling is therefore a unique and essential tool for determining their geometry and energetics. Understanding the transition state is key to understanding the reaction's kinetics, as the energy of the transition state relative to the reactants determines the activation energy. whiterose.ac.ukrsc.org

In the context of coupling reactions involving this compound, such as Suzuki, Sonogashira, or Heck couplings, computational modeling can elucidate the structure of the transition states in key steps like oxidative addition and reductive elimination. For example, in a Ni/photoredox cross-electrophile coupling where this compound was found to be a competent partner, mechanistic studies suggest a pathway involving an iodoamine intermediate. nih.gov Computational modeling could be employed to investigate the transition states of the steps leading to and consuming this intermediate, providing insights into the reaction's regioselectivity and efficiency.

Studies on analogous systems, such as the reaction of manganese carbonyl complexes with iodomethane (B122720), demonstrate how DFT calculations can be used to optimize the geometries of transition states and construct detailed energy profiles. whiterose.ac.uk Such analyses can reveal kinetic and thermodynamic preferences for the formation of different product isomers. whiterose.ac.uk For this compound, this would involve modeling its interaction with a metal catalyst (e.g., palladium or nickel complexes) and the other coupling partner to locate the lowest energy pathway for C-C bond formation.

Prediction of Reactivity and Selectivity in this compound Transformations

A major advantage of computational chemistry is its predictive power. nih.gov By calculating the energy barriers for different potential reaction pathways, researchers can predict the likely outcome of a reaction, including its selectivity (chemo-, regio-, and stereo-selectivity). wiley-vch.de

For this compound, a key predictive challenge is understanding its regioselectivity in coupling reactions. The molecule presents two primary reactive sites: the C-I bond and the C=C double bond. Computational models can predict whether a reaction is more likely to occur at one site over the other under specific conditions. For example, in palladium-catalyzed aminocarbonylation, this compound reacts selectively at the C-I bond to produce the corresponding α,β-unsaturated amide. mdpi.com Theoretical calculations could model the oxidative addition of the palladium catalyst to the C-I bond and compare its energy barrier to that of potential side reactions at the double bond, thereby explaining the observed selectivity.

| Amine Nucleophile | Product | Isolated Yield (%) |

|---|---|---|

| Nortropinone | (1R,5S)-8-((E)-Non-2-enoyl)-8-azabicyclo[3.2.1]octan-3-one | 81 |

| Nortropine (B26686) | (1R,3S,5S)-8-((E)-Non-2-enoyl)-8-azabicyclo[3.2.1]octan-3-ol | 79 |

The high yields in these selective transformations could be rationalized through computational modeling of the reaction pathways, confirming the favorability of the observed product formation.

Furthermore, computational studies can predict stereoselectivity. For reactions occurring at the double bond, calculations can determine the transition state energies for attack from different faces of the molecule, predicting the diastereomeric or enantiomeric outcome. acs.org

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations provide a quantitative basis for understanding structure-reactivity relationships. For this compound, its reactivity is governed by several structural features that can be analyzed computationally:

The Carbon-Iodine Bond: The C-I bond is relatively weak and polarizable, making it susceptible to oxidative addition by transition metal catalysts. Theoretical models can quantify the bond dissociation energy and the charge distribution on the carbon and iodine atoms, providing indices for its reactivity in coupling reactions.

The Vinyl Group: The sp²-hybridized carbon atom of the C-I bond influences its reactivity compared to a saturated iodoalkane. Computational studies comparing the reactions of iodomethane and 1-iodobutane (B1219991) have shown that steric hindrance from the alkyl chain increases the activation energy. rsc.orgresearchgate.net Similarly, the octyl chain and the geometry of the double bond in this compound will sterically and electronically influence the approach of reagents to the C-I bond and the double bond.

The trans Configuration: The stereochemistry of the double bond is crucial. Theoretical studies on iodine-catalyzed isomerization show that the relative stability of cis and trans isomers and the rotational barriers of their intermediates dictate the equilibrium position. uregina.ca In reactions of this compound that preserve the double bond geometry, the trans configuration will influence the conformational preferences of the transition states and, ultimately, the product structure.

By systematically modifying the structure of the substrate in silico (e.g., changing the length of the alkyl chain, the halide, or the stereochemistry) and calculating the impact on activation energies, a clear and predictive structure-reactivity relationship can be established from a theoretical perspective.

Advanced Synthetic Applications and Future Research Directions

Utilization in the Synthesis of Complex Organic Molecules

trans-1-Iodo-1-octene is a valuable precursor in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. wikipedia.orglookchem.com Its utility is most pronounced in transition-metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org

Several key cross-coupling reactions prominently feature vinyl iodides like this compound:

Suzuki-Miyaura Coupling: This reaction pairs the vinyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for creating carbon-carbon bonds and has been employed in the synthesis of complex molecules like (−)-Dictyostatin, a marine polyketide. mdpi.comchemie-brunschwig.ch

Negishi Coupling: In this reaction, the vinyl iodide is coupled with an organozinc reagent, also catalyzed by a palladium or nickel complex. mdpi.comchemie-brunschwig.ch This method is known for its high functional group tolerance and has been instrumental in the total synthesis of natural products such as (+)-Discodermolide. mdpi.com

Stille Coupling: This involves the reaction of the vinyl iodide with an organostannane reagent, catalyzed by palladium. wikipedia.orgchemie-brunschwig.ch

Sonogashira Coupling: This reaction couples the vinyl iodide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to form a conjugated enyne system. wikipedia.org

Heck Reaction: This reaction involves the coupling of the vinyl iodide with an alkene in the presence of a palladium catalyst. wikipedia.org

A notable application of this compound was demonstrated in a dual photoredox and nickel catalysis system for decarboxylative cross-coupling. In this process, the vinyl iodide was reacted with tetrahydrofuran-2-carboxylic acid to yield an allylic ether, showcasing a novel C(sp³)–C(sp²) bond-forming protocol. nih.govacs.org Furthermore, it has been used in palladium-catalyzed aminocarbonylation reactions with tropane-based nucleophiles to produce N-acylnortropane derivatives. mdpi.commdpi.com

Stereoselective Formation of Functionalized Alkenes with this compound as a Key Intermediate

The stereochemistry of a molecule is often critical to its biological activity, making stereoselective synthesis a paramount goal in organic chemistry. This compound is a key intermediate in the synthesis of stereochemically defined functionalized alkenes because many transition-metal-catalyzed coupling reactions proceed with retention of the alkene geometry. wikipedia.org

Methods for the stereoselective synthesis of vinyl iodides, including this compound, are therefore highly valuable. One common approach is the hydroalumination of a terminal alkyne followed by iodination, which stereoselectively produces the (E)- or trans-alkenyl iodide. redalyc.orgscielo.org.bo Similarly, hydroboration of terminal alkynes can lead to alkenylboranes, which can then be converted to E-1-iodoalkenes with retention of configuration. redalyc.org

Recent advancements have focused on developing new methods for the stereoselective synthesis of vinyl iodides. For example, a palladium-catalyzed hydrostannation of terminal alkynes followed by iodinolysis of the intermediate vinylstannane provides (E)-vinyl iodides with high stereoselectivity. researchgate.net Another approach involves the bromoboration of propyne (B1212725) to produce a (Z)-alkenylpinacolboronate, which can then be converted to the corresponding (Z)-alkenyl iodide. acs.org

The stereospecificity of reactions involving this compound is crucial. For instance, in the synthesis of substituted 1,3-dioxolanes, the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene, followed by trapping with a nucleophile, allows for the stereoselective assembly of three components. mdpi.com The ability to control the stereochemistry at the double bond is essential for the synthesis of complex targets with specific geometric requirements.

Development of Novel Catalytic Systems for this compound Transformations

Research is continuously focused on developing more efficient, selective, and environmentally benign catalytic systems for transformations involving vinyl iodides like this compound.

Key Areas of Development:

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis has opened new avenues for organic synthesis. beilstein-journals.org A dual catalysis system combining an iridium-based photocatalyst with a nickel catalyst has been successfully used for the decarboxylative cross-coupling of this compound with carboxylic acids. nih.govacs.org This method operates under mild conditions and demonstrates the potential for developing novel transformations.

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their lower cost and toxicity compared to palladium. Copper(I) iodide, in the presence of a diamine ligand, has been shown to catalyze the conversion of alkenyl iodides to the corresponding chlorides and bromides with retention of stereochemistry. organic-chemistry.org Germylene-stabilized copper(I) halide complexes have also emerged as effective catalysts for C-S coupling reactions. chemrxiv.org

Palladium-Based Catalysts: While palladium catalysts are well-established, research continues to refine their activity and substrate scope. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have been immobilized on supports like MCM-41 to create recyclable catalysts for Suzuki-type coupling reactions. The interplay between carbon radicals and palladium catalysts has been explored in carbonylation reactions of alkyl iodides, demonstrating complex cascade processes. acs.org

Hypervalent Iodine Reagents: Novel hypervalent iodine reagents are being developed for vinylation reactions. frontiersin.org These reagents can participate in metal-free transformations, offering an alternative to transition metal catalysis. frontiersin.org

The following table summarizes some of the novel catalytic systems used in transformations involving vinylic iodides.

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| Ir photocatalyst / NiCl₂·glyme / dtbbpy | Decarboxylative Cross-Coupling | This compound | Mild, operationally simple, forms C(sp³)–C(sp²) bonds. nih.govacs.org |

| Pd(OAc)₂ / PPh₃ | Aminocarbonylation | This compound | Selective conversion to amides with tropane-based nucleophiles. mdpi.commdpi.com |

| CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | Halogen Exchange | Alkenyl Iodides | Converts iodides to chlorides and bromides with retention of geometry. organic-chemistry.org |

| Germylene Stabilized Copper(I) Halide | C-S Coupling | Aryl Iodides and Thiols | Effective for forming diaryl sulfanes. chemrxiv.org |

| Pd(PPh₃)₄ / Photoirradiation | Cyclization-Carbonylation | 6-Iodo-1-octene | Proceeds via a radical mechanism. acs.org |

Exploration of New Mechanistic Pathways in Vinylic Iodide Chemistry

Understanding the reaction mechanisms of vinylic iodides is fundamental to developing new synthetic methods and improving existing ones. The reactivity of the carbon-iodine bond is a central theme in these investigations.

Key Mechanistic Insights:

Radical Pathways: The photoredox-catalyzed reactions often proceed through radical intermediates. beilstein-journals.org For example, in the decarboxylative cross-coupling of this compound, the reaction is believed to involve the formation of an alkyl radical from the carboxylic acid, which then engages with the nickel catalytic cycle. nih.gov Similarly, palladium-catalyzed carbonylation reactions can involve the generation of carbon radicals from alkyl iodides. acs.org

Stereoelectronic Effects: The lone pair of electrons on the iodine atom can donate into the π* orbital of the alkene, which strengthens the carbon-iodine bond and influences the reactivity in substitution and elimination reactions.

Cis/Trans Isomerization: Iodine can catalyze the equilibration of cis and trans isomers of alkenes. Computational studies have investigated the mechanism of this isomerization, suggesting that it proceeds through a weakly bound iodo intermediate. The rate-determining step is the internal rotation of this intermediate, with the energy barrier influenced by steric hindrance. uregina.ca

Hypervalent Iodine Chemistry: The mechanism of nucleophilic substitution on vinyliodonium salts has been studied. umn.edu For instance, the reaction of a vinyliodonium salt with an azide (B81097) nucleophile is proposed to proceed via an addition-elimination mechanism. umn.edu

Detailed mechanistic studies, often combining experimental evidence with computational chemistry, are crucial for elucidating the complex reaction pathways involved in the transformations of this compound and other vinylic iodides. These studies pave the way for the rational design of new catalysts and reactions with enhanced efficiency and selectivity.

Q & A

Q. What validation criteria ensure the reproducibility of kinetic studies involving trans-1-iodo-1-octene?

- Methodological Answer :

- Control experiments : Baseline reactivity without catalyst.

- Internal standards : Use deuterated analogs (e.g., CDI) for NMR quantification.

- Triplicate runs : Report mean ± SD.

- Open protocols : Publish step-by-step workflows on platforms like Protocols.io .

Ethical & Safety Considerations

Q. Q. What safety protocols are essential when handling trans-1-iodo-1-octene in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.